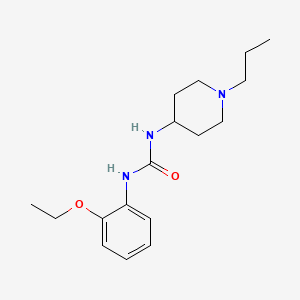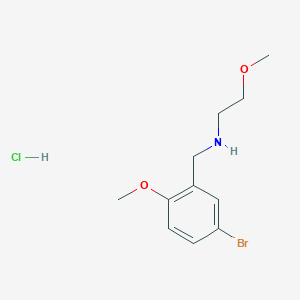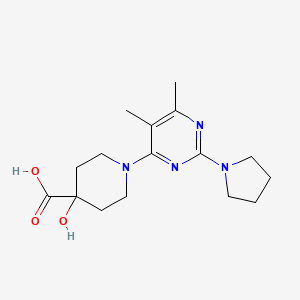
N-(2-ethoxyphenyl)-N'-(1-propyl-4-piperidinyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-N'-(1-propyl-4-piperidinyl)urea, also known as EPPU, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. EPPU belongs to the class of urea derivatives, which have been shown to exhibit various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of N-(2-ethoxyphenyl)-N'-(1-propyl-4-piperidinyl)urea is not fully understood. However, it has been proposed that N-(2-ethoxyphenyl)-N'-(1-propyl-4-piperidinyl)urea acts as a positive allosteric modulator of GABA-A receptors. GABA-A receptors are ionotropic receptors that are activated by the neurotransmitter gamma-aminobutyric acid (GABA). Activation of GABA-A receptors leads to the influx of chloride ions into the cell, resulting in hyperpolarization and inhibition of neuronal activity. N-(2-ethoxyphenyl)-N'-(1-propyl-4-piperidinyl)urea has been shown to enhance the binding of GABA to GABA-A receptors, leading to increased chloride ion influx and enhanced inhibitory neurotransmission.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-N'-(1-propyl-4-piperidinyl)urea has been shown to exhibit various biochemical and physiological effects. It has been demonstrated to exhibit anticonvulsant, analgesic, and anti-inflammatory properties in animal models. N-(2-ethoxyphenyl)-N'-(1-propyl-4-piperidinyl)urea has also been investigated for its potential as an antidepressant and anxiolytic agent. Moreover, N-(2-ethoxyphenyl)-N'-(1-propyl-4-piperidinyl)urea has been shown to exhibit neuroprotective effects in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-ethoxyphenyl)-N'-(1-propyl-4-piperidinyl)urea in lab experiments is its ability to exhibit multiple pharmacological effects. N-(2-ethoxyphenyl)-N'-(1-propyl-4-piperidinyl)urea has been shown to exhibit anticonvulsant, analgesic, anti-inflammatory, antidepressant, anxiolytic, and neuroprotective properties. This makes N-(2-ethoxyphenyl)-N'-(1-propyl-4-piperidinyl)urea a versatile compound that can be used in various research areas. However, one of the limitations of using N-(2-ethoxyphenyl)-N'-(1-propyl-4-piperidinyl)urea is its potential toxicity. N-(2-ethoxyphenyl)-N'-(1-propyl-4-piperidinyl)urea has been shown to exhibit toxicity at high doses, which can limit its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-ethoxyphenyl)-N'-(1-propyl-4-piperidinyl)urea. One area of research is the development of N-(2-ethoxyphenyl)-N'-(1-propyl-4-piperidinyl)urea analogs with improved pharmacological properties. Another area of research is the investigation of the potential of N-(2-ethoxyphenyl)-N'-(1-propyl-4-piperidinyl)urea as a therapeutic agent for various neurological disorders. Moreover, the mechanism of action of N-(2-ethoxyphenyl)-N'-(1-propyl-4-piperidinyl)urea needs to be further elucidated to fully understand its pharmacological effects. Finally, the potential toxicity of N-(2-ethoxyphenyl)-N'-(1-propyl-4-piperidinyl)urea needs to be further investigated to determine its safety for use in humans.
Conclusion:
In conclusion, N-(2-ethoxyphenyl)-N'-(1-propyl-4-piperidinyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. N-(2-ethoxyphenyl)-N'-(1-propyl-4-piperidinyl)urea exhibits anticonvulsant, analgesic, anti-inflammatory, antidepressant, anxiolytic, and neuroprotective properties. However, its potential toxicity at high doses limits its use in lab experiments. Future research on N-(2-ethoxyphenyl)-N'-(1-propyl-4-piperidinyl)urea should focus on developing analogs with improved pharmacological properties, investigating its potential as a therapeutic agent for neurological disorders, elucidating its mechanism of action, and determining its safety for use in humans.
Synthesemethoden
The synthesis of N-(2-ethoxyphenyl)-N'-(1-propyl-4-piperidinyl)urea involves the reaction between 2-ethoxyaniline and 1-propylpiperidine-4-carboxaldehyde in the presence of urea and acetic acid. The reaction is carried out at a temperature of 100°C for 4 hours, resulting in the formation of N-(2-ethoxyphenyl)-N'-(1-propyl-4-piperidinyl)urea. The chemical structure of N-(2-ethoxyphenyl)-N'-(1-propyl-4-piperidinyl)urea is shown below:
Wissenschaftliche Forschungsanwendungen
N-(2-ethoxyphenyl)-N'-(1-propyl-4-piperidinyl)urea has been studied extensively for its potential as a therapeutic agent. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties in animal models. N-(2-ethoxyphenyl)-N'-(1-propyl-4-piperidinyl)urea has also been investigated for its potential as an antidepressant and anxiolytic agent. Moreover, N-(2-ethoxyphenyl)-N'-(1-propyl-4-piperidinyl)urea has been shown to exhibit neuroprotective effects in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(2-ethoxyphenyl)-3-(1-propylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-3-11-20-12-9-14(10-13-20)18-17(21)19-15-7-5-6-8-16(15)22-4-2/h5-8,14H,3-4,9-13H2,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTJXXMYJTUSGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)NC2=CC=CC=C2OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-N'-[(4-chlorobenzoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5377542.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-4-(9H-purin-6-yl)-2-piperazinyl]ethanol](/img/structure/B5377555.png)
![6-{3-chloro-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5377556.png)
![methyl 3-[(3-methylbutanoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B5377570.png)
![1'-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5377576.png)


![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-propoxybenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5377614.png)
![N-(2-furylmethyl)-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5377616.png)
![1-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}prolinamide](/img/structure/B5377619.png)
![5-[(3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl]-1,3-dimethylimidazolidine-2,4-dione](/img/structure/B5377622.png)

![1'-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5377640.png)
![4-(4-allylpiperazin-1-yl)-N,N,2-trimethyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxamide](/img/structure/B5377645.png)